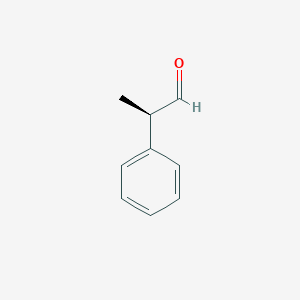
(R)-2-苯基丙醛
描述
(R)-2-Phenylpropanal, also known as 2-Phenyl-1-propanol or (R)-2-phenylpropyl alcohol, is a colorless, viscous liquid with a sweet, floral odor. It is a chiral compound and is used in various fields such as organic synthesis, pharmaceuticals, and cosmetics. It is also a key intermediate in the synthesis of many important compounds, including pharmaceuticals, fragrances, and flavorings. In
科学研究应用
不对称合成和催化
(R)-2-苯基丙醛在不对称合成和催化领域具有重要应用。例如,在烯烃的不对称氢甲酰化中使用,其中聚合物固定的手性膦-膦酸酯-Rh(I)配合物催化生成2-和3-苯基丙醛。这个过程实现了高催化活性、区域和对映选择性,并允许催化剂的回收和重复使用。对于苯乙烯特别有效,产生高R对映异构体过量的2-苯基丙醛,展示了该化合物在制备用于制药和精细化学品的手性构建块中的实用性 (Nozaki et al., 1999)。
手性光学性质和纳米团簇合成
该化合物的手性光学性质被利用在手性纳米团簇的对映选择性合成中。研究成功地利用手性2-苯基丙烷-1-硫醇作为配体,实现了手性Au38纳米团簇的对映选择性合成。这些纳米团簇展示出独特的圆二色性(CD)光谱,表明由于其手性光学响应,可能在手性传感和催化方面具有潜在应用 (Xu et al., 2014)。
自组装单分子膜(SAMs)和表面化学
(R)-2-苯基丙醛衍生物用于在金表面上创建自组装单分子膜(SAMs),为表面化学和分子相互作用提供了见解。这些衍生物的合成及其在形成SAMs中的应用提供了有关支链对SAMs结构、包装、润湿性和稳定性的影响的宝贵信息。这对各种应用具有影响,包括传感器技术和表面工程 (Rittikulsittichai et al., 2017)。
属性
IUPAC Name |
(2R)-2-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-phenylpropanal | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

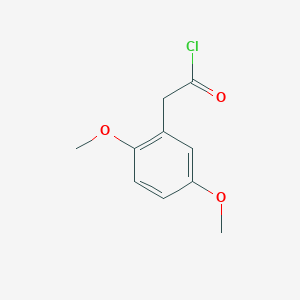

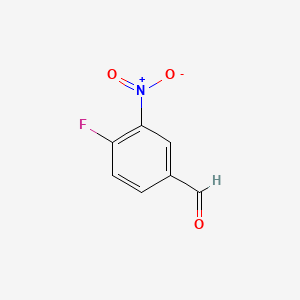
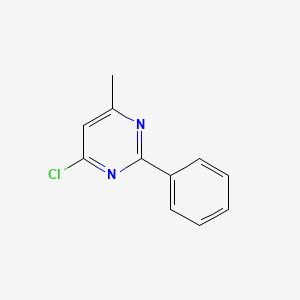
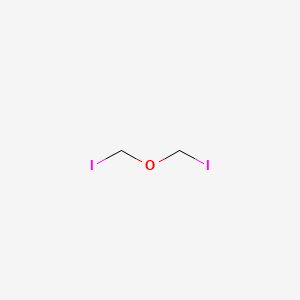
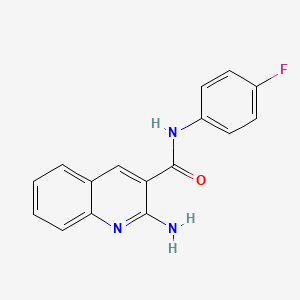
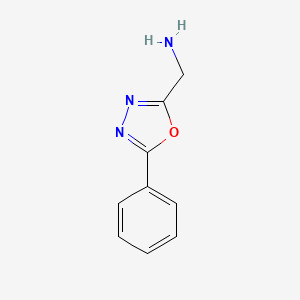
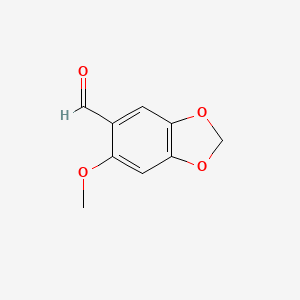
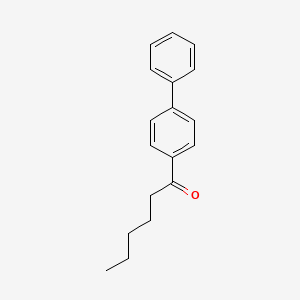
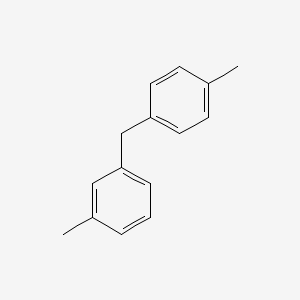
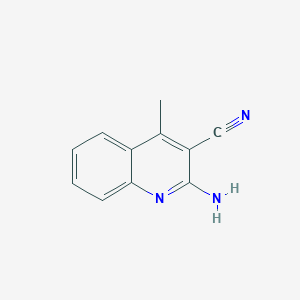
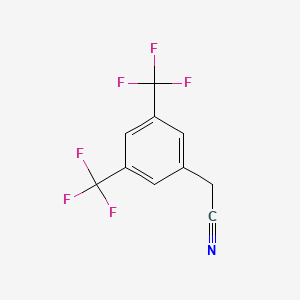
![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)
